molecular formula C14H14ClNO4 B14374701 4-Chloro-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole CAS No. 90288-59-8

4-Chloro-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole

Cat. No.: B14374701
CAS No.: 90288-59-8
M. Wt: 295.72 g/mol
InChI Key: RFXIZXQRECADQI-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including a chloro group, a methyl group, an oxirane (epoxide) ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the oxirane ring: This can be achieved by reacting an appropriate alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions.

    Introduction of the phenoxy group: This step involves the nucleophilic substitution of a suitable phenol derivative with an epoxide intermediate.

    Formation of the oxazole ring: This can be accomplished through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the chloro group.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Diols: Formed from the oxidation of the oxirane ring.

    Hydrocarbons: Formed from the reduction of the chloro group.

    Substituted derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

4-Chloro-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme mechanisms due to its reactive functional groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the modification of genetic material, which can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole: Unique due to its combination of functional groups.

    2-(Chloromethyl)oxirane: Similar oxirane ring but lacks the oxazole ring.

    3-Methyl-5-phenoxy-1,2-oxazole: Similar oxazole ring but lacks the oxirane ring.

Uniqueness

This compound is unique due to its combination of a chloro group, a methyl group, an oxirane ring, and an oxazole ring

Properties

CAS No.

90288-59-8

Molecular Formula

C14H14ClNO4

Molecular Weight

295.72 g/mol

IUPAC Name

4-chloro-3-methyl-5-[[2-(oxiran-2-ylmethoxy)phenoxy]methyl]-1,2-oxazole

InChI

InChI=1S/C14H14ClNO4/c1-9-14(15)13(20-16-9)8-19-12-5-3-2-4-11(12)18-7-10-6-17-10/h2-5,10H,6-8H2,1H3

InChI Key

RFXIZXQRECADQI-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1Cl)COC2=CC=CC=C2OCC3CO3

Origin of Product

United States

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